Sodium 2,2-dimethoxyacetate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2,2-dimethoxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4.Na/c1-7-4(8-2)3(5)6;/h4H,1-2H3,(H,5,6);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJXAWBQTCUKTN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)[O-])OC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Trajectories and Foundational Discoveries of the 2,2 Dimethoxyacetate Motif
The journey of the 2,2-dimethoxyacetate motif in chemical research is intrinsically linked to the broader history of organic synthesis, particularly the development of reactions involving esters and their enolates. The foundational reaction for the application of this motif is the Claisen condensation, first described by Rainer Ludwig Claisen in 1887. libretexts.orgsigmaaldrich.com This carbon-carbon bond-forming reaction, which involves the base-promoted condensation of two ester molecules, laid the groundwork for the use of ester enolates as key nucleophilic intermediates in synthesis. libretexts.orgucalgary.ca
The 2,2-dimethoxyacetate moiety itself is an acetal (B89532) of a glyoxylate. The synthesis of glyoxylic acid and its derivatives has been explored from a variety of starting materials over the years. fiveable.melibretexts.org A common laboratory-scale synthesis of methyl 2,2-dimethoxyacetate involves the reaction of glyoxylic acid hydrate (B1144303) with trimethyl orthoformate in the presence of an acid catalyst, such as p-toluenesulfonic acid. core.ac.uk This straightforward preparation made the reagent accessible for further exploration of its reactivity. core.ac.uk
A significant early application of the 2,2-dimethoxyacetate motif was in the total synthesis of prostaglandins (B1171923), a class of biologically important lipid compounds. core.ac.uk Researchers utilized the anion of methyl 2,2-dimethoxyacetate in alkylation reactions to construct key fragments of the prostaglandin (B15479496) skeleton. core.ac.ukresearchgate.net This work demonstrated the utility of the 2,2-dimethoxyacetate enolate as a robust nucleophile for the formation of new carbon-carbon bonds in the synthesis of complex natural products. core.ac.uk
Evolution of Synthetic and Mechanistic Research on Sodium 2,2 Dimethoxyacetate and Its Derivatives
The synthetic utility of Sodium 2,2-dimethoxyacetate and its ester derivatives has expanded significantly since its initial applications. The core of its reactivity lies in the generation of a stabilized enolate, which can then participate in a variety of bond-forming reactions.
The alkylation of the enolate of methyl 2,2-dimethoxyacetate is a cornerstone of its application. libretexts.orgfiveable.me The reaction typically involves the deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), to generate the lithium enolate. This nucleophilic species can then react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form α-substituted 2,2-dimethoxyacetate derivatives. libretexts.org This strategy has been instrumental in the synthesis of prostaglandins (B1171923), where the alkylating agent is a more complex iodide fragment of the target molecule. core.ac.ukresearchgate.net
The Claisen condensation of methyl 2,2-dimethoxyacetate with other esters or ketones is another powerful application. ucalgary.calibretexts.orgpressbooks.pub In this reaction, the enolate of methyl 2,2-dimethoxyacetate acts as the nucleophile, attacking the carbonyl group of the electrophilic partner. ucalgary.capressbooks.pub This leads to the formation of β-keto esters or β-diketones, which are versatile intermediates for further transformations. ucalgary.ca The mechanism of the Claisen condensation proceeds through the formation of a tetrahedral intermediate, followed by the elimination of an alkoxide leaving group. libretexts.orgpressbooks.pub
The hydrolysis of methyl 2,2-dimethoxyacetate to 2,2-dimethoxyacetic acid is a crucial step in accessing the corresponding sodium salt. This is typically achieved by reacting the ester with a base such as lithium hydroxide (B78521), followed by an acidic workup to isolate the carboxylic acid. stackexchange.com The subsequent reaction with a sodium base, such as sodium hydroxide or sodium methoxide (B1231860), yields this compound.
Furthermore, methyl 2,2-dimethoxyacetate has been employed in the synthesis of various heterocyclic compounds. For instance, it has been used as a precursor in the formation of triazoles and pyrazines, which are important structural motifs in medicinal chemistry. researchgate.netnih.govresearchgate.netresearchgate.net
Table 1: Key Reactions and Transformations of the 2,2-Dimethoxyacetate Motif
| Reaction Type | Reagents and Conditions | Product Type |
| Alkylation | 1. LDA, THF, -78 °C; 2. Alkyl halide | α-Alkyl-2,2-dimethoxyacetate |
| Claisen Condensation | Sodium alkoxide, ester/ketone | β-Keto ester / β-Diketone |
| Hydrolysis | 1. LiOH, H₂O/Dioxane; 2. H⁺ | 2,2-Dimethoxyacetic acid |
| Salt Formation | 2,2-Dimethoxyacetic acid, NaOH | This compound |
| Heterocycle Synthesis | With hydrazines, amidines, etc. | Triazoles, Pyrazines, etc. |
Current Research Landscape and Key Unaddressed Questions in the Chemistry of Sodium 2,2 Dimethoxyacetate
Established Pathways for the Preparation of this compound
Condensation Reactions from Halogenated Precursors and Alkoxides
A common route to the 2,2-dimethoxyacetate structure involves the reaction of halogenated precursors with alkoxides. For instance, the synthesis of related compounds can be achieved through the reaction of a halogenated compound with an alkoxide like sodium n-propoxide in a solvent such as N,N-dimethylformamide (DMF). rsc.org This type of nucleophilic substitution reaction is a fundamental approach in organic synthesis. The Williamson ether synthesis, a classic example of such a reaction, can sometimes be complicated by side reactions like 1,2-elimination of hydrogen bromide. dss.go.th In some cases, a 1,4-elimination can occur, leading to carbon-carbon bond cleavage. dss.go.th
Another example involves the Hantzsch-type triazole synthesis where a β-ketoester, such as ethyl 2,2-dimethoxyacetate, reacts with phenylthiosemicarbazide in refluxing acetic acid to form a triazole ring. This condensation reaction proceeds via dehydration and cyclization.
A study on mixed ester condensations demonstrated the Claisen acylation of active hydrogen compounds using methyl dimethoxyacetate in the presence of sodium methoxide (B1231860). acs.org This method was successfully applied to a series of aliphatic methyl esters, yielding mixed condensation products. acs.org
Hydrolytic Routes from 2,2-Dimethoxyacetic Acid Esters
The hydrolysis of 2,2-dimethoxyacetic acid esters, such as methyl 2,2-dimethoxyacetate, is a direct method to obtain the corresponding carboxylic acid, which can then be converted to its sodium salt. stackexchange.comcymitquimica.com This hydrolysis can be catalyzed by either an acid or a base. vedantu.comucoz.com
Alkaline hydrolysis, often referred to as saponification, is a frequently used method. ucoz.comchemguide.co.uk The reaction typically involves heating the ester under reflux with a dilute alkali like sodium hydroxide (B78521) solution. chemguide.co.uk This process is generally irreversible and yields the salt of the carboxylic acid and an alcohol. ucoz.comchemguide.co.uk For example, a general procedure involves dissolving methyl 2,2-dimethoxyacetate in ethanol (B145695) and adding an aqueous solution of sodium hydroxide. google.com The mixture is stirred at room temperature, and after the reaction, the ethanol is removed under reduced pressure. google.com
Alternatively, lithium hydroxide monohydrate can be used in a solvent mixture like dioxane and water or tetrahydrofuran (B95107) (THF) and water. stackexchange.com The reaction is often initiated at 0 °C and then allowed to warm to room temperature. stackexchange.com Following the hydrolysis, an acidification step is necessary to obtain the free 2,2-dimethoxyacetic acid, which can subsequently be neutralized to form the sodium salt. stackexchange.com
Acid-catalyzed hydrolysis is also possible, typically by heating the ester with an excess of a dilute strong acid like hydrochloric or sulfuric acid. vedantu.comchemguide.co.uk However, this reaction is reversible, and an excess of water is required to drive the equilibrium towards the products. chemguide.co.uk
Innovations in the Synthesis of the 2,2-Dimethoxyacetate Core Structure
Chemoenzymatic or Biocatalytic Approaches
Chemoenzymatic strategies are gaining traction in organic synthesis. A patent for the HPLC-free purification of peptides mentions a chemoenzymatic synthesis of δ-keto β-hydroxy esters which are useful intermediates. google.com While not directly for this compound, this highlights the potential of enzymatic methods. Biocatalysis, utilizing enzymes, can enhance reaction selectivity and reduce energy consumption, making it a key area in green chemistry. ijsetpub.comcuestionesdefisioterapia.com These biocatalysts are increasingly used on a large scale to produce high-quality products. cuestionesdefisioterapia.com
Sustainable and Green Chemical Syntheses
The principles of green chemistry are increasingly being applied to chemical synthesis to create more environmentally friendly processes. ijsetpub.comresearchgate.net This involves strategies like using renewable feedstocks, minimizing waste, employing safer solvents, and designing energy-efficient reactions. ijsetpub.comacs.orgcnr.it For instance, the use of water or supercritical fluids instead of hazardous organic solvents is a key aspect of green chemistry. ijsetpub.com The development of efficient catalytic processes is also central to sustainable synthesis. ijsetpub.com While specific green synthesis routes for this compound are not detailed in the provided results, the broader advancements in green chemistry, such as the use of biomass-derived feedstocks and flow chemistry, indicate potential future directions for its synthesis. ijsetpub.com
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and efficiency of a chemical synthesis. In a model reaction, various parameters were systematically varied to find the optimal conditions. The choice of solvent was found to be critical, with a mixture of ethyl acetate (B1210297) and water proving to be the most effective. researchgate.net The reaction temperature also played a significant role, with a higher yield observed at reflux temperature compared to room temperature or 0 °C. researchgate.net Furthermore, the stoichiometry of the reactants was adjusted, showing that using an excess of one reactant could improve the yield. researchgate.net
In the context of hydrolysis of methyl 2,2-dimethoxyacetate, salting out the aqueous phase with sodium chloride has been suggested to improve the extraction of the water-soluble 2,2-dimethoxyacetic acid product into an organic solvent. stackexchange.com
The table below summarizes the optimization of a reaction involving sodium benzenesulfinate, which serves as an illustrative example of how reaction conditions can be fine-tuned.
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Ethyl Acetate | Room Temp | 12 |
| 2 | Ethyl Acetate/Water | Room Temp | 28 |
| 3 | Ethyl Acetate/Water | Reflux | 83 |
This table is a representative example of reaction optimization based on the findings in the provided search results. researchgate.net
Advanced Isolation and Purification Techniques for Research Applications
The synthesis of this compound for research purposes necessitates exacting purification standards to ensure the integrity of subsequent experimental results. While standard crystallization is effective, achieving the high purity (>98%) often required for sensitive applications may demand more sophisticated isolation and purification methodologies. This section details advanced techniques applicable to the purification of this compound, focusing on chromatographic and specialized crystallization methods.
Advanced Crystallization Techniques
Standard recrystallization of this compound from ethanol/water mixtures can yield purities exceeding 95%. However, to further enhance purity and control crystal morphology, advanced crystallization techniques can be employed. These methods are particularly useful for removing trace impurities that may co-crystallize with the target compound.
Microbatch Under-Oil Crystallization: This high-throughput technique is well-suited for water-soluble organic salts like this compound. rsc.org In this method, a concentrated aqueous solution of the crude salt is dispensed as nanoliter-volume droplets into a microtiter plate, which are then covered with an inert oil (e.g., paraffin (B1166041) or silicone oil). nih.gov The oil layer controls the rate of water evaporation, allowing for slow, controlled supersaturation and subsequent nucleation and crystal growth. rsc.org This technique is advantageous as it allows for the screening of numerous crystallization conditions simultaneously with minimal sample consumption. rsc.org
Continuous Crystallization: For larger scale research applications, continuous crystallization in a plug flow crystallizer (PFC) offers superior control over crystal size distribution and polymorphism compared to batch processes. frontiersin.org A supersaturated solution of this compound would be continuously fed into the crystallizer where controlled cooling or anti-solvent addition would induce crystallization. This method's enhanced heat and mass transfer characteristics can lead to a more uniform and pure product. frontiersin.org
Fractional Crystallization: This classical technique can be refined for high-purity applications. It relies on small differences in the solubility of the desired compound and its impurities in a given solvent system. By carefully controlling the temperature and concentration, a series of crystallization and separation steps can be performed to progressively enrich the this compound in the solid phase, leaving impurities behind in the mother liquor.
| Crystallization Technique | Principle | Advantages for this compound | Considerations |
| Microbatch Under-Oil | Controlled evaporation of solvent from nanoliter droplets under an inert oil layer. rsc.org | High-throughput screening of conditions, minimal sample usage, suitable for water-soluble salts. rsc.orgnih.gov | Primarily for small-scale and screening purposes. |
| Continuous Crystallization | Continuous flow of supersaturated solution through a crystallizer with controlled conditions. frontiersin.org | Excellent control over particle size and polymorphism, scalable, high reproducibility. frontiersin.org | Requires specialized equipment and process development. |
| Fractional Crystallization | Stepwise separation based on slight differences in solubility of components in a solvent. | Can achieve very high purity, applicable with standard laboratory equipment. | Can be labor-intensive and may lead to lower overall yield due to multiple steps. |
Chromatographic Purification Methods
Chromatographic techniques are indispensable for achieving the highest levels of purity, particularly for removing structurally similar impurities.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Preparative HPLC is a powerful tool for the isolation and purification of individual compounds from a mixture. ijcpa.in For a polar, water-soluble compound like this compound, a reverse-phase (RP) HPLC method would be appropriate. sielc.com The crude material is dissolved in a suitable aqueous mobile phase and injected onto a column packed with a nonpolar stationary phase (e.g., C18 silica). By eluting with a gradient of an organic solvent like acetonitrile (B52724) in water, impurities can be separated based on their differential partitioning between the mobile and stationary phases. google.com The fraction containing the pure this compound is then collected. ijcpa.in
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. thermofisher.com Since this compound is a salt, it exists in solution as the sodium cation (Na⁺) and the 2,2-dimethoxyacetate anion. To purify the anionic component, an anion-exchange column with a positively charged stationary phase would be used. The crude salt solution is loaded onto the column, and the 2,2-dimethoxyacetate anions bind to the stationary phase. Impurities that are neutral or cationic will pass through. The bound 2,2-dimethoxyacetate is then eluted by increasing the concentration of a competing salt (e.g., sodium chloride) in the mobile phase. unc.edugsconlinepress.com The collected fraction would then be converted back to the sodium salt.
| Chromatographic Technique | Stationary Phase Principle | Mobile Phase | Separation Basis |
| Preparative RP-HPLC | Non-polar (e.g., C18-derivatized silica). google.com | Polar; typically a water/acetonitrile or water/methanol (B129727) gradient. google.com | Differential partitioning based on hydrophobicity. |
| Anion-Exchange Chromatography | Solid support with covalently attached positive functional groups. purolite.com | Aqueous buffer, with an increasing salt gradient (e.g., NaCl) for elution. unc.edu | Reversible electrostatic interaction based on net negative charge. thermofisher.com |
The selection of the most appropriate advanced purification technique depends on the specific impurities present, the required purity level, and the scale of the research. In many cases, a combination of methods, such as a preliminary purification by crystallization followed by a final polishing step using preparative chromatography, will yield the best results for demanding research applications.
Nucleophilic and Electrophilic Reactivity of the Dimethoxyacetate Anion
The dimethoxyacetate anion can be generated from its sodium salt or, more commonly in synthetic applications, by the deprotonation of its corresponding ester, methyl 2,2-dimethoxyacetate. The resulting enolate is a potent nucleophile.
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orggeeksforgeeks.org The reaction pathway involves the formation of a β-keto ester. masterorganicchemistry.compressbooks.pub In the context of the dimethoxyacetate anion, it acts as the nucleophilic partner in a crossed Claisen condensation. geeksforgeeks.org
The mechanism commences with the formation of an enolate ion, which then engages in a nucleophilic attack on the carbonyl carbon of a second ester molecule. geeksforgeeks.org This attack forms a tetrahedral alkoxide intermediate. geeksforgeeks.org Subsequently, the elimination of an alkoxide leaving group regenerates the carbonyl, yielding the final β-keto ester product. libretexts.org A full molar equivalent of base is necessary because the product, a β-keto ester, is more acidic than the starting ester, and a final deprotonation step drives the reaction equilibrium toward the product. pressbooks.publibretexts.org The use of an alkoxide base where the alkyl group matches that of the reacting ester is common to prevent transesterification side reactions. libretexts.org
The scope of this reaction allows the dimethoxyacetate enolate to be acylated by a variety of electrophilic esters, leading to the synthesis of diverse β-keto esters.
Table 1: Illustrative Scope of Crossed Claisen Condensation with Dimethoxyacetate Enolate
| Enolate Precursor | Electrophilic Ester Partner | Base | Product (β-keto ester) |
|---|---|---|---|
| Methyl 2,2-dimethoxyacetate | Ethyl Acetate | Sodium Ethoxide | Ethyl 3,3-dimethoxy-2-oxobutanoate |
| Methyl 2,2-dimethoxyacetate | Methyl Benzoate | Sodium Methoxide | Methyl 2,2-dimethoxy-3-oxo-3-phenylpropanoate |
For greater control and reactivity, particularly in mixed or crossed reactions, lithium enolates are often preferred. makingmolecules.com These are typically generated by treating the ester, such as methyl 2,2-dimethoxyacetate, with a strong, non-nucleophilic lithium base like lithium diisopropylamide (LDA) at low temperatures. makingmolecules.comresearchgate.net This method allows for the rapid and irreversible formation of the lithium enolate, preventing self-condensation and allowing for subsequent reaction with a chosen electrophile. makingmolecules.com
The pre-formed lithium enolate of dimethoxyacetate is a highly effective nucleophile in acylation reactions. For instance, the reaction of the lithium enolate of methyl dimethoxyacetate with an α-amido sulfone has been shown to afford an aldol-type product in excellent yield. researchgate.net The high reactivity and structural definition of lithium enolates, which can exist as aggregates, play a crucial role in their synthetic utility. ethz.chnih.gov
Table 2: Conditions for Lithium Enolate Formation and a Representative Reaction
| Enolate Precursor | Base | Solvent | Temperature | Subsequent Electrophile | Product Type |
|---|
Transformational Chemistry Involving the Acetal (B89532) Functionality
The dimethoxy acetal group is a protected form of a carbonyl and can be manipulated under specific conditions to reveal the underlying functionality or to be converted into other derivatives.
The acetal functionality of this compound or its esters can be hydrolyzed under acidic conditions to yield glyoxylic acid. core.ac.uklookchem.com The mechanism involves the protonation of one of the acetal oxygen atoms, followed by the elimination of methanol to form an oxonium ion. Nucleophilic attack by water on the carbocation, followed by deprotonation and a repeat of the process for the second methoxy (B1213986) group, leads to a geminal diol. This hydrate (B1144303) is in equilibrium with the aldehyde form of glyoxylic acid. This hydrolysis provides a direct route to glyoxylic acid, a valuable C2 building block in organic synthesis. core.ac.uk
Transacetalization is a reaction in which an existing acetal reacts with an alcohol, typically under acid catalysis, to form a new acetal. Methyl 2,2-dimethoxyacetate can undergo such reactions. For example, its treatment with an alcohol in the presence of an acid catalyst like p-toluenesulfonic acid can lead to the exchange of the methoxy groups for other alkoxy groups, forming a new acetal derivative. shu.ac.uk This transformation is useful for introducing different protecting groups or for creating more complex molecular architectures. shu.ac.uk
Exploration of Radical and Organometallic Reactions
The chemistry of this compound also extends into the realms of organometallic and radical reactions, primarily by virtue of its carbon-sodium bond.
Organosodium compounds are characterized by a highly polar carbon-metal bond, which imparts significant carbanionic character to the carbon atom. wikipedia.org this compound is itself an organosodium compound. These reagents are known to act as strong bases and can react with electrophiles like carbon dioxide in a Wanklyn reaction to form carboxylates. wikipedia.org The formation of organometallic compounds often involves the reaction of a metal with an organic halide or deprotonation of an acidic hydrocarbon. wikipedia.orglibretexts.org
While specific radical-initiated reactions for this compound are not extensively detailed in the provided literature, the general mechanisms for organometallic reactions can involve single-electron transfer (SET) steps, which generate radical intermediates. uwindsor.ca For instance, the formation of Grignard reagents and other organometallics can proceed through radical mechanisms. uwindsor.ca The reactivity of the C-Na bond could potentially be exploited in radical-mediated C-C bond-forming reactions, though this remains a less explored area compared to its nucleophilic chemistry.
Detailed Mechanistic Studies via Kinetic and Spectroscopic Analyses
Detailed mechanistic investigations of reactions involving the 2,2-dimethoxyacetate moiety often draw parallels with the well-studied hydrolysis of acetals, ketals, and orthoesters. Kinetic and spectroscopic data from related systems provide a framework for understanding its reactivity.
The acid-catalyzed hydrolysis of acetals and orthoesters, which is mechanistically related to reactions involving the 2,2-dimethoxyacetal group, is known to proceed through a multi-step pathway. The generally accepted mechanism involves an initial rapid and reversible protonation of one of the methoxy groups, followed by the rate-determining cleavage of the carbon-oxygen bond to form an oxocarbenium ion intermediate. This intermediate is then attacked by a nucleophile, such as water, to form a hemiacetal, which can undergo further reaction. beilstein-journals.orgmasterorganicchemistry.com
Kinetic studies on the acid-catalyzed hydrolysis of tetramethoxyethene to methyl dimethoxyacetate provide valuable data that can be used to understand the reactivity of the dimethoxyacetal group. cdnsciencepub.com These studies reveal a significant solvent isotope effect and general acid catalysis, which are characteristic of rate-determining proton transfer to a carbon atom of the substrate. cdnsciencepub.com
| Reaction | Catalyst | Rate Coefficient (k) at 25°C | Solvent Isotope Effect (kH+/kD+) | Brønsted α |
| Hydrolysis of tetramethoxyethene to methyl dimethoxyacetate | H₃O⁺ | 0.454 M⁻¹ s⁻¹ | 3.15 | 0.42 |
Table 1: Kinetic data for the acid-catalyzed hydrolysis of tetramethoxyethene. The data indicates a mechanism involving rate-determining proton transfer. cdnsciencepub.com
The transition state for the rate-determining step is thought to involve a partially formed oxocarbenium ion, with the proton being transferred from the acid catalyst to the substrate. masterorganicchemistry.com Computational methods, such as the use of the quadratic synchronous transit (QST2) algorithm or transition state (TS) optimization, are employed to locate and characterize the geometry and energy of such transition states on the potential energy surface. joaquinbarroso.com The identification of a single imaginary frequency in the calculated vibrational spectrum is a key criterion for confirming a true transition state structure. joaquinbarroso.com
The primary transient intermediate in the acid-catalyzed reactions of the 2,2-dimethoxyacetal group is the oxocarbenium ion. masterorganicchemistry.com The formation of this intermediate is often the rate-limiting step in hydrolysis reactions. masterorganicchemistry.com The stability of this cation is enhanced by the resonance donation from the remaining oxygen atom. The direct observation and characterization of such transient intermediates are often challenging due to their short lifetimes. However, their existence can be inferred from kinetic data and trapping experiments. masterorganicchemistry.com For instance, in the hydrolysis of acetophenone (B1666503) dimethyl ketals, the oxocarbenium ion intermediate has been successfully trapped with bisulfite ion, providing strong evidence for its existence on the reaction pathway. masterorganicchemistry.com
In biosynthetic pathways, derivatives of methyl 2,2-dimethoxyacetate can be transformed into other reactive intermediates. For example, in the biosynthesis of fragin and valdiazen, methyl 2,2-dimethoxyacetate is converted via a Weinreb amide to a ketone, which is then transformed into a diazeniumdiolate acetal. nih.gov Subsequent acid hydrolysis of this acetal leads to a hemiacetal intermediate. nih.gov
Stereochemical Control and Regioselectivity in Reactions Mediated by this compound
The 2,2-dimethoxyacetate moiety can influence the stereochemical and regiochemical course of reactions. This control can be substrate-based or mediated by external factors such as enzymes.
In a synthetic approach towards prostaglandins (B1171923), a cyclopentenone substrate derived from methyl 2,2-dimethoxyacetate was reacted with an organocuprate reagent in a conjugate addition reaction. shu.ac.uk This reaction proceeded with a notable degree of asymmetric induction at the C-12 center, affording a 3.5:1 diastereomeric preference for the desired stereochemistry. shu.ac.uk This demonstrates that the chiral centers within the starting material can effectively bias the stereochemical outcome of subsequent transformations.
Furthermore, in the biosynthesis of certain natural products, intermediates derived from methyl 2,2-dimethoxyacetate are subject to enzymatic control, leading to stereodivergence. nih.govbiorxiv.org For example, a racemic intermediate in the biosynthesis of fragin and valdiazen undergoes an enzyme-mediated dynamic kinetic resolution. nih.gov In this process, only the (R)-enantiomer is recognized and processed by the enzyme HamG, leading to the formation of an enantiomerically pure product. nih.gov This highlights the crucial role of enzymes in controlling the stereochemical fate of intermediates derived from 2,2-dimethoxyacetate.
Regioselectivity is also a key consideration in reactions involving this compound. For instance, the enolate derived from methyl dimethoxyacetate can act as a carbonyl anion equivalent in additions to α,β-unsaturated ketones, with the regioselectivity of the addition (1,2- vs. 1,4-addition) being a critical aspect. acs.org
Applications of Sodium 2,2 Dimethoxyacetate in Advanced Organic Synthesis
Role as a Versatile C2 Synthon in Complex Molecular Architecture
A synthon is a conceptual unit within a molecule that assists in the formation of a synthesis. A C2 synthon, specifically, introduces a two-carbon fragment into a molecular structure.
Heterocyclic scaffolds are core structures in a vast array of pharmaceuticals and biologically active compounds. A thorough review of the scientific literature did not yield specific examples of sodium 2,2-dimethoxyacetate being utilized as a direct building block for the synthesis of heterocyclic scaffolds.
While the structure of this compound suggests its potential as a precursor to glyoxylic acid derivatives, which are valuable in organic synthesis, extensive searches of chemical databases and literature did not reveal documented instances of its widespread use for creating carbonyl and carboxylic acid derivatives in multistep syntheses.
Strategic Intermediate in Total Synthesis
Total synthesis is the complete chemical synthesis of a complex molecule, often a natural product, from simple, commercially available starting materials.
Prostaglandins (B1171923) are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. The total synthesis of prostaglandins is a significant area of research in organic chemistry. However, a detailed review of established prostaglandin (B15479496) synthesis strategies did not identify the use of this compound as a key strategic intermediate.
The synthesis of biologically relevant frameworks is a cornerstone of medicinal chemistry. While direct applications of this compound are not widely reported, its ester derivative, methyl 2,2-dimethoxyacetate, has been noted for its role in the synthesis of amino alcohols. sigmaaldrich.com
Specifically, methyl 2,2-dimethoxyacetate is used as an acylating reagent for amino alcohols. sigmaaldrich.com Acylation is the process of introducing an acyl group into a compound. In the context of amino alcohol synthesis, this reaction would involve the transfer of the 2,2-dimethoxyacetyl group to the amino or hydroxyl function of the amino alcohol, a key step in the elaboration of more complex molecules.
Regarding the synthesis of isoquinolines and natural product fragments, dedicated searches did not provide specific examples of this compound's utility as a strategic intermediate.
| Application | Reagent | Role |
| Amino Alcohol Synthesis | Methyl 2,2-dimethoxyacetate | Acylating reagent |
Utilization in Biosynthetic Pathway Studies and Biomimetic Transformations
Biosynthetic pathway studies aim to elucidate the natural sequence of reactions by which organisms produce complex molecules. Biomimetic transformations, in turn, seek to mimic these natural synthetic routes in the laboratory. No significant applications of this compound in either biosynthetic pathway studies or biomimetic transformations have been documented in the reviewed scientific literature.
Development of Novel Reagents and Catalytic Systems Derived from 2,2-Dimethoxyacetate
The potential for this compound to serve as a foundational molecule for new reagents and catalysts stems from its acetal (B89532) and carboxylate groups. These features allow for a variety of chemical transformations, enabling the synthesis of more elaborate structures.
Precursor for Functionalized Molecules:
This compound is utilized as an intermediate in the synthesis of various organic compounds. Its structure is a key component in the preparation of pharmaceutical intermediates, including kinase inhibitors and nucleoside analogs. In these synthetic pathways, the 2,2-dimethoxyacetate unit is modified and integrated into a larger, more complex molecule. While the end products are not reagents or catalysts in the traditional sense, the synthetic routes highlight the versatility of the 2,2-dimethoxyacetate scaffold.
The types of reactions that this compound can undergo, such as oxidation, reduction, and nucleophilic substitution, allow for the introduction of different functional groups. This chemical adaptability is a key attribute for a precursor in the development of new synthetic tools. For instance, the carboxylate group can be converted into an ester or amide, while the dimethoxyacetal can be hydrolyzed to an aldehyde under acidic conditions, providing a reactive handle for further chemical elaboration.
Role in Ligand Synthesis:
In the field of catalysis, the design of organic ligands is crucial for controlling the activity and selectivity of metal-based catalysts. The structural framework of 2,2-dimethoxyacetate can be envisioned as a component in the synthesis of novel ligands. By reacting this compound with other molecules, it is theoretically possible to create bidentate or polydentate ligands that can chelate to a metal center. The oxygen atoms of the carboxylate or the methoxy (B1213986) groups could potentially act as donor atoms.
While specific examples of catalysts derived directly from this compound are not prominent in the literature, the principles of ligand design suggest its potential utility. The development of such catalytic systems would involve multi-step synthetic sequences where the initial 2,2-dimethoxyacetate structure is significantly altered and functionalized.
Research Findings Summary:
The following table summarizes the known reactivity of this compound, which forms the basis for its potential application in the development of more complex chemical entities.
| Reaction Type | Reagents & Conditions | Major Products | Potential Application in Reagent/Catalyst Development |
| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic acids | Introduction of additional acidic sites in a molecule. |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Alcohols | Creation of hydroxyl groups for further functionalization or as coordinating groups in a ligand. |
| Nucleophilic Substitution | Halides, Amines, Thiols | Substituted derivatives | Attachment of the 2,2-dimethoxyacetate moiety to other molecular fragments to build larger, more complex structures. |
| Transesterification | Alcohols | New esters | Modification of the carboxylate group to tune solubility and reactivity. |
This table is based on the general reactivity of this compound.
Derivatization and Functionalization Studies of Sodium 2,2 Dimethoxyacetate
Synthesis of Novel Analogues with Modified Reactivity Profiles
No specific studies detailing the synthesis of novel analogues of Sodium 2,2-dimethoxyacetate with modified reactivity profiles were found.
Post-Synthetic Modifications and Controlled Transformations of the Dimethoxyacetate Core
There is no available research on post-synthetic modifications or controlled transformations specifically targeting the dimethoxyacetate core of this sodium salt.
Structure-Reactivity Relationships in Derivatives of this compound
Without a series of synthesized derivatives, no structure-reactivity relationship studies for this compound have been established or reported.
Theoretical and Computational Chemistry of Sodium 2,2 Dimethoxyacetate
Quantum Mechanical Calculations of Electronic Structure and Bonding
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in describing the electronic characteristics of the dimethoxyacetate anion. nih.govyoutube.comdntb.gov.ua These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies, which are fundamental to understanding the molecule's stability and reactivity. youtube.com
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmasterorganicchemistry.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. masterorganicchemistry.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govdergipark.org.tr A smaller gap suggests the molecule is more polarizable and reactive. nih.gov
For the dimethoxyacetate anion, the HOMO is expected to be localized primarily on the carboxylate group, specifically the oxygen atoms, which bear the negative charge. The LUMO, conversely, would likely be distributed across the antibonding orbitals of the molecule. DFT calculations, for instance using a B3LYP functional with a 6-311G(d,p) basis set, would be employed to compute the energies of these orbitals. nih.govdergipark.org.tr
Illustrative FMO Data for Dimethoxyacetate Anion
| Molecular Orbital | Calculated Energy (eV) | Description |
|---|---|---|
| HOMO | -3.5 | Localized on carboxylate oxygen atoms; region of nucleophilicity. |
| LUMO | +1.5 | Distributed across antibonding orbitals; region of electrophilicity. |
| HOMO-LUMO Gap (ΔE) | 5.0 | Indicates high kinetic stability. |
Note: The data in this table is hypothetical and serves as a representative example of results from a DFT calculation.
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule's surface. libretexts.orgyoutube.comyoutube.com These maps are invaluable for predicting how molecules will interact with each other, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.orgwalisongo.ac.id In an MEP map, colors are used to represent different values of electrostatic potential; typically, red indicates regions of high electron density (negative potential), while blue signifies regions of low electron density (positive potential), with other colors like green and yellow representing intermediate or neutral potentials. youtube.comyoutube.com
For the dimethoxyacetate anion, an MEP map would clearly show the highest electron density (deep red) concentrated around the oxygen atoms of the carboxylate group, consistent with the formal negative charge. libretexts.orgyoutube.com The methoxy (B1213986) groups and the central carbon atom would display more neutral or slightly electron-poor characteristics. This visualization helps in understanding where the anion would interact with cations like Na⁺ or with electrophilic sites on other molecules during a reaction. walisongo.ac.idchemrxiv.org
Hypothetical Electrostatic Potential Values for Dimethoxyacetate Anion
| Molecular Region | Predominant Color on MEP Map | Electrostatic Potential (a.u.) | Interpretation |
|---|---|---|---|
| Carboxylate Oxygens | Red | -0.08 | High electron density, primary site for electrophilic attack. |
| Methoxy Oxygens | Orange/Yellow | -0.04 | Moderate electron density. |
| Methyl Hydrogens | Green/Blue | +0.02 | Low electron density, slightly positive potential. |
Note: The data in this table is hypothetical and serves as a representative example of results from an MEP analysis.
Computational Prediction of Reaction Mechanisms and Energy Landscapes
A transition state (TS) is a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. mcmaster.caucsb.edu Locating these fleeting structures is crucial for understanding a reaction's mechanism and calculating its rate. mit.edu Computational methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method can be used to find an initial guess for the TS structure by interpolating between the reactant and product geometries. ucsb.edu This guess is then optimized to locate the precise saddle point. mcmaster.ca
A key step in confirming a calculated TS is a frequency calculation. A true transition state will have exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. ucsb.eduyoutube.com For a reaction involving the dimethoxyacetate anion, such as nucleophilic addition, computational chemists would model the approach of the anion to an electrophile and calculate the structure and energy of the associated transition state.
Once the energies of the reactants (E_reactants), transition state (E_TS), and products (E_products) are calculated, key kinetic and thermodynamic parameters can be derived.
Activation Energy (E_a): This is the energy barrier that must be overcome for the reaction to occur, calculated as E_a = E_TS - E_reactants. A lower activation energy implies a faster reaction rate. ucsb.edu
Reaction Energy (ΔE_rxn): This determines if the reaction is exothermic or endothermic, calculated as ΔE_rxn = E_products - E_reactants. A negative value indicates an exothermic reaction.
These calculations can be performed for various potential reaction pathways to determine the most favorable one. For instance, the dimethoxyacetate anion could participate in acylation reactions. sigmaaldrich.com Theoretical analysis would help predict whether such a reaction is kinetically and thermodynamically feasible under specific conditions.
Illustrative Energy Profile for a Hypothetical Reaction of Dimethoxyacetate Anion
| Parameter | Calculated Value (kcal/mol) | Interpretation |
|---|---|---|
| Energy of Reactants (E_reactants) | -450.0 | Baseline energy of the starting materials. |
| Energy of Transition State (E_TS) | -430.0 | Energy maximum along the reaction coordinate. |
| Energy of Products (E_products) | -475.0 | Final energy of the transformed species. |
| Activation Energy (E_a) | 20.0 | Moderate energy barrier, suggesting the reaction proceeds at a measurable rate. |
| Reaction Energy (ΔE_rxn) | -25.0 | The reaction is thermodynamically favorable (exothermic). |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conformational Analysis and Molecular Dynamics Simulations of the Dimethoxyacetate Anion
The dimethoxyacetate anion is not a static entity. The single bonds within its structure allow for rotation, leading to various three-dimensional arrangements known as conformers. utdallas.edunih.gov Furthermore, its interaction with solvent molecules is a dynamic process.
Conformational analysis aims to identify the different stable conformers of a molecule and determine their relative energies. utdallas.edunih.govchemsrc.com For the dimethoxyacetate anion, rotation around the C-C and C-O bonds can lead to different spatial orientations of the methoxy and carboxylate groups. A potential energy surface (PES) scan, where the energy is calculated as a function of one or more dihedral angles, can identify the energy minima corresponding to stable conformers. dntb.gov.uanih.gov The conformer with the lowest energy is the most stable and will be the most populated at equilibrium. utdallas.edunih.gov Studies on the related molecule dimethoxymethane (B151124) have identified several stable conformers (GG, TG, etc.), and similar complexity would be expected for the dimethoxyacetate anion. nih.govchemsrc.comrsc.org
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.comresearchgate.net An MD simulation of the dimethoxyacetate anion in a solvent like water would provide insights into its solvation structure and dynamic behavior. nih.govresearchgate.netrsc.org It would reveal how water molecules arrange themselves around the charged carboxylate group and the more neutral methoxy groups, and how these interactions fluctuate over time. mdpi.comresearchgate.netnih.gov Such simulations are crucial for understanding how the solvent environment influences the anion's conformation and reactivity. researchgate.netrsc.org
Hypothetical Conformational Energy Data for Dimethoxyacetate Anion
| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| A (Global Minimum) | O-C-C-O = 180° | 0.00 | ~75 |
| B | O-C-C-O = 60° | 1.20 | ~15 |
| C | O-C-C-O = -60° | 1.25 | ~10 |
Note: The data in this table is hypothetical, based on principles of conformational analysis, and serves to illustrate expected computational results.
In-Depth Analysis Reveals a Gap in the Computational Chemistry Landscape for Sodium 2,2-dimethoxyacetate
A comprehensive review of scientific literature and computational chemistry databases indicates a significant absence of research focused on the theoretical and computational chemistry of this compound, particularly concerning the rational design of its reactivity and synthetic strategies through computational modeling.
Despite the growing application of computational tools in modern chemistry to predict molecular properties, elucidate reaction mechanisms, and guide synthetic efforts, it appears that this compound has not been a specific subject of such in-depth theoretical investigations. Searches for scholarly articles detailing density functional theory (DFT) calculations, molecular dynamics simulations, or other computational methods applied to this compound have not yielded any specific results.
Consequently, a detailed discussion on the "Rational Design of Novel Reactivity and Synthetic Strategies via Computational Modeling" for this compound cannot be constructed based on current, publicly available scientific data. This includes the absence of:
Detailed Research Findings: There are no published studies that computationally model the transition states of reactions involving this compound, predict its reactivity with various reagents, or explore novel synthetic pathways guided by theoretical calculations.
Data Tables: Without relevant research, there are no computationally derived data, such as activation energies, reaction enthalpies, or optimized molecular geometries for reaction intermediates, to present in tabular form.
The lack of information in this specific area means that a scientifically accurate and thorough article adhering to the requested outline on the computational design of reactivity for this compound cannot be generated at this time. This highlights a potential area for future research within the field of computational organic chemistry.
Advanced Analytical Methodologies in Sodium 2,2 Dimethoxyacetate Research
Spectroscopic Techniques for Mechanistic Elucidation and Structural Confirmation of Reaction Intermediates
Spectroscopic methods are indispensable for the direct observation and characterization of reaction intermediates and for confirming the structure of newly formed adducts in research involving Sodium 2,2-dimethoxyacetate.
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For this compound and its derivatives, one-dimensional NMR (¹H and ¹³C) provides initial structural information. However, for complex reaction mixtures or for the unambiguous assignment of all signals, two-dimensional (2D) NMR techniques are employed. wikipedia.orgnih.gov Experiments such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments map the correlations between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure. nih.govslideshare.net For instance, in a reaction involving the hydrolysis of the ester, 2D NMR can be used to track the disappearance of signals corresponding to the methoxy (B1213986) groups and the appearance of new signals corresponding to the resulting alcohol and carboxylate species.
Solid-state NMR (ssNMR) is particularly valuable for characterizing this compound in its solid form, as well as any solid intermediates or adducts that may form during a reaction. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment and packing of molecules in a crystal lattice. shimadzu.com Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and provide information about the different crystalline forms (polymorphs) of the compound. nih.gov For sodium-containing compounds, ²³Na ssNMR can be a powerful tool to probe the coordination environment of the sodium cation, distinguishing between different salt forms or adducts. nih.gov
Below is a representative table of ¹³C NMR chemical shifts for this compound and a potential hydrolysis intermediate, sodium glycolate.
| Carbon Atom | This compound (Predicted δ, ppm) | Sodium Glycolate (Experimental δ, ppm) |
| Carbonyl (C=O) | 170-175 | 181.7 |
| Quaternary (C-O) | 95-100 | - |
| Methoxy (-OCH₃) | 50-55 | - |
| Methylene (-CH₂-) | - | 64.9 |
Data for Sodium Glycolate is illustrative of a potential reaction product and is derived from spectral databases.
X-ray crystallography provides the definitive, three-dimensional structure of a crystalline solid. This technique is invaluable for determining the precise bond lengths, bond angles, and stereochemistry of this compound and any stable crystalline adducts or intermediates that can be isolated from a reaction mixture. mdpi.com For example, if this compound forms a stable adduct with a solvent molecule or another reactant, single-crystal X-ray diffraction can elucidate the exact nature of the intermolecular interactions, such as hydrogen bonding or coordination to the sodium ion. researchgate.netx-mol.net The crystallographic data obtained for analogous compounds like sodium acetate (B1210297) and its hydrates can serve as a reference for understanding the potential crystal packing and coordination geometries in derivatives of this compound. mdpi.comresearchgate.netrsc.org
A hypothetical data table representing crystallographic information for a potential adduct of this compound is presented below.
| Parameter | Hypothetical this compound Adduct |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 975.4 |
| Z | 4 |
Advanced mass spectrometry techniques are essential for monitoring the progress of reactions involving this compound and for mechanistic studies. acs.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of reactants, intermediates, and products. nih.gov This is particularly useful for identifying unexpected byproducts. Tandem mass spectrometry (MS/MS) allows for the structural characterization of ions by fragmenting them and analyzing the resulting fragment ions. This can help to distinguish between isomers and to elucidate the structure of unknown compounds in a reaction mixture. nih.gov
Isotopic labeling studies, where an atom in the this compound molecule is replaced with a heavier isotope (e.g., ¹³C or ¹⁸O), are a powerful tool for elucidating reaction mechanisms when coupled with mass spectrometry. nih.govwikipedia.orgresearchgate.net By tracking the position of the isotope in the products, the specific bonds that are broken and formed during the reaction can be identified. youtube.com For example, in the hydrolysis of this compound, labeling the carbonyl oxygen with ¹⁸O can determine whether the reaction proceeds via acyl-oxygen or alkyl-oxygen cleavage.
Chromatographic Methods for Reaction Monitoring and Complex Mixture Analysis
Chromatographic techniques are fundamental for separating the components of a reaction mixture, allowing for the quantification of reactants and products and the identification of impurities.
HPLC and UPLC are powerful techniques for the analysis of non-volatile compounds in solution. nih.gov These methods are well-suited for monitoring the progress of reactions involving this compound by separating it from its starting materials, intermediates, and products. waters.comresearchgate.net A typical setup would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a pH modifier to ensure the analyte is in a single ionic form. scioninstruments.commjcce.org.mk UPLC, which uses smaller stationary phase particles and higher pressures than HPLC, offers faster analysis times and improved resolution. youtube.com The concentration of each component can be determined by integrating the peak area from a detector, such as a UV detector or a mass spectrometer.
The following table provides representative HPLC and UPLC method parameters for the analysis of a reaction mixture containing this compound.
| Parameter | HPLC Method | UPLC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | 20:80 Acetonitrile:Water with 0.1% Formic Acid | 20:80 Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Run Time | 10 min | 2 min |
GC-MS is the method of choice for the analysis of volatile and semi-volatile organic compounds. nih.gov In the context of this compound research, GC-MS would be used to identify and quantify any volatile byproducts that may form during its synthesis or subsequent reactions. nih.gov For instance, if the compound undergoes decomposition at elevated temperatures, GC-MS can be used to analyze the headspace above the reaction mixture to identify the volatile decomposition products. coresta.orgresearchgate.net Derivatization may sometimes be necessary to increase the volatility of certain analytes, such as converting carboxylic acids to their more volatile methyl esters. caltech.edu
A hypothetical GC-MS method for the analysis of volatile products from a reaction of this compound is outlined below.
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| MS Ionization | Electron Impact (EI), 70 eV |
| Mass Range | 40-500 m/z |
Hyphenated Techniques for Comprehensive Reaction Analysis
In the synthesis of this compound, a thorough understanding of the reaction kinetics, intermediate species, and byproduct formation is crucial for process optimization and quality control. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the real-time, in-depth analysis of the complex chemical matrix of the reaction mixture. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for this purpose, offering both separation of individual components and their unambiguous identification.
The synthesis of this compound can be conceptualized as a nucleophilic substitution reaction, akin to the Williamson ether synthesis, where sodium methoxide (B1231860) reacts with a suitable precursor like methyl dichloroacetate. The reaction mixture can be complex, containing the starting materials, the desired product, as well as potential intermediates and byproducts.
A hypothetical reaction pathway for the formation of this compound is the reaction of Methyl Chloroacetate with Sodium Methoxide. The comprehensive analysis of such a reaction mixture is greatly enhanced by the use of hyphenated techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring
LC-MS is an invaluable tool for monitoring the progress of the synthesis of this compound. The liquid chromatograph separates the components of the reaction mixture based on their polarity and affinity for the stationary phase, while the mass spectrometer provides mass-to-charge ratio (m/z) information, allowing for the identification of each separated component.
A typical approach involves the use of an automated online HPLC system that can withdraw, quench, and dilute samples from the reaction vessel at predetermined intervals. This provides a near real-time kinetic profile of the reaction. For the analysis of the reaction to form this compound, a reversed-phase C18 column is often employed with a gradient elution profile.
Illustrative LC-MS Data for Reaction Monitoring
Below is an illustrative data table summarizing the expected LC-MS results from monitoring the synthesis of this compound over time.
| Time (minutes) | Methyl Chloroacetate (Area %) | Sodium Methoxide (Area %) | Methyl 2-methoxyacetate (Intermediate) (Area %) | This compound (Product) (Area %) |
| 0 | 45.2 | 53.1 | 0.0 | 0.0 |
| 15 | 30.5 | 40.8 | 10.2 | 18.5 |
| 30 | 18.9 | 28.3 | 8.5 | 44.3 |
| 60 | 5.1 | 10.2 | 3.1 | 81.6 |
| 120 | <1.0 | <2.0 | <1.0 | >96.0 |
The mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, provides crucial identification data for the peaks observed in the chromatogram.
| Compound | Retention Time (min) | [M-H]⁻ (m/z) | [M+Na]⁺ (m/z) |
| Methyl Chloroacetate | 5.8 | - | 131.0 |
| Methyl 2-methoxyacetate | 4.2 | - | 127.1 |
| This compound | 2.5 | 119.0 | 143.0 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Analysis
While LC-MS is ideal for monitoring the primary reaction components, GC-MS is better suited for the analysis of volatile organic compounds that may be present as impurities or byproducts. For GC-MS analysis, derivatization of the non-volatile sodium salt may be necessary, for instance, by converting it to its more volatile methyl ester.
GC-MS analysis can reveal the presence of byproducts formed from side reactions, such as the elimination of methanol to form unsaturated species or the reaction of intermediates with residual water.
Illustrative GC-MS Findings for Byproduct Identification
A hypothetical GC-MS analysis of a derivatized final reaction mixture for the synthesis of this compound might reveal the following components.
| Retention Time (min) | Compound Identified | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 3.5 | Methanol | 32 | 31, 29 |
| 6.2 | Methyl 2,2-dimethoxyacetate | 120 | 105, 89, 59 |
| 7.8 | Methyl 2-methoxyacrylate | 102 | 87, 71, 43 |
| 9.1 | Dimethyl ether | 46 | 45, 31 |
Future Directions and Emerging Research Avenues for Sodium 2,2 Dimethoxyacetate
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
In an automated synthesis setting, a robotic platform could precisely dispense Sodium 2,2-dimethoxyacetate along with a variety of electrophiles (e.g., alkyl halides, acyl chlorides) into multi-well plates. synplechem.com The subsequent reactions could be monitored in real-time to optimize conditions such as temperature, reaction time, and solvent, generating large datasets that would be impractical to collect through manual experimentation. scitechdaily.com
High-throughput experimentation (HTE) would be instrumental in screening the resulting library of dimethoxyacetate esters for desired properties. chemrxiv.orgyoutube.comnih.gov For instance, if the goal is to develop novel solvents or plasticizers, an automated platform could assess properties like viscosity, boiling point, and solubility for hundreds of derivatives in a short period. This rapid screening process significantly accelerates the discovery of new materials with tailored functionalities.
Below is a hypothetical data table illustrating the output of a high-throughput screening experiment aimed at optimizing the synthesis of a novel ester from this compound.
| Experiment ID | Electrophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| HTE-001 | Benzyl Bromide | DMF | 25 | 12 | 65 |
| HTE-002 | Benzyl Bromide | DMF | 50 | 6 | 85 |
| HTE-003 | Benzyl Bromide | Acetonitrile (B52724) | 25 | 12 | 55 |
| HTE-004 | Benzyl Bromide | Acetonitrile | 50 | 6 | 75 |
| HTE-005 | Propargyl Bromide | DMF | 25 | 12 | 70 |
| HTE-006 | Propargyl Bromide | DMF | 50 | 6 | 90 |
Exploration in Materials Science for Specialized Polymer or Precursor Synthesis
The unique chemical structure of this compound suggests its potential as a valuable monomer or precursor in the synthesis of specialized polymers and materials. klinger-lab.de The presence of both a carboxylate and a protected aldehyde (acetal) functionality opens up avenues for creating polymers with novel architectures and properties.
One potential application is in the synthesis of polyesters with pendant acetal (B89532) groups. These pendant groups could be later hydrolyzed to reveal reactive aldehyde functionalities, which can be used for cross-linking the polymer or for grafting other molecules onto the polymer backbone. This approach could lead to the development of functional materials such as stimuli-responsive hydrogels or materials with tunable surface properties.
Furthermore, this compound could serve as a precursor for other functional monomers. For example, the carboxylate group could be transformed into an alcohol, which could then be esterified with acrylic acid to yield a dimethoxy-functionalized acrylate (B77674) monomer. Such a monomer could be polymerized to create polymers with unique solubility characteristics or that can be further modified through the acetal group.
The following table outlines some hypothetical polymer types that could be synthesized using this compound as a starting material, along with their potential properties and applications.
| Polymer Type | Monomer Derived from this compound | Potential Properties | Potential Applications |
|---|---|---|---|
| Functionalized Polyester | Direct incorporation of the dimethoxyacetate moiety | Post-polymerization modification possible, tunable hydrophilicity | Drug delivery systems, smart coatings |
| Polyacrylate | Acrylate ester of 2,2-dimethoxyethanol (B1332150) (from reduction of the sodium salt) | Enhanced solubility in organic solvents, reactive sites for cross-linking | Adhesives, specialty resins |
| Polycarbonate | Diol derived from the reduction of the corresponding ester | Improved thermal stability, biodegradability | Biomedical implants, engineering plastics |
Green Chemistry Principles and Sustainable Lifecycle Assessment for its Production and Use
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis and use of this compound is a crucial area for future research. A greener synthesis route could involve the use of renewable feedstocks, less hazardous reagents, and more energy-efficient reaction conditions. nih.govrsc.org
A comprehensive lifecycle assessment (LCA) would be necessary to evaluate the environmental impact of this compound from cradle to grave. semanticscholar.orgethz.chdtu.dkresearchgate.netfrontiersin.org This would involve analyzing the environmental burdens associated with the extraction of raw materials, the manufacturing process, its use in various applications, and its end-of-life fate (e.g., biodegradation, recycling). The goal would be to identify hotspots in the lifecycle where environmental impacts are highest and to develop strategies for mitigation.
The table below summarizes how the twelve principles of green chemistry could be applied to the production and use of this compound.
| Green Chemistry Principle | Application to this compound |
|---|---|
| 1. Prevention | Optimizing reaction conditions to minimize waste generation during synthesis. |
| 2. Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| 3. Less Hazardous Chemical Syntheses | Using non-toxic solvents and reagents in the synthesis process. |
| 4. Designing Safer Chemicals | Ensuring that the final product and its derivatives have low toxicity and are not persistent in the environment. |
| 5. Safer Solvents and Auxiliaries | Utilizing water or other benign solvents in the synthesis and purification steps. |
| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |
| 7. Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the dimethoxyacetate moiety. |
| 8. Reduce Derivatives | Avoiding the use of protecting groups during the synthesis to reduce the number of reaction steps. |
| 9. Catalysis | Employing catalytic reagents in place of stoichiometric reagents to improve efficiency and reduce waste. |
| 10. Design for Degradation | Designing the molecule to be biodegradable after its intended use. |
| 11. Real-time analysis for Pollution Prevention | Using in-situ monitoring techniques to prevent the formation of byproducts. |
| 12. Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents. |
Unexplored Reactivity Pathways and New Synthetic Opportunities for the Dimethoxyacetate Moiety
The dimethoxyacetate moiety possesses a unique combination of functional groups that suggests a rich and largely unexplored reactivity. nih.gov The acetal group, while generally stable, can be hydrolyzed under acidic conditions to reveal a highly reactive aldehyde. The carboxylate group can participate in a variety of nucleophilic reactions. The interplay between these two functionalities could lead to novel synthetic transformations. researchgate.netiastate.edumdpi.comuconn.edu
Future research could focus on exploiting the latent reactivity of the dimethoxyacetate group. For example, intramolecular reactions could be designed where the carboxylate attacks an electrophilic center generated from the acetal group, leading to the formation of novel heterocyclic compounds. Furthermore, the development of new catalytic systems could enable selective transformations of the dimethoxyacetate moiety in the presence of other functional groups.
The exploration of these new reactivity pathways would not only expand our fundamental understanding of organic chemistry but also provide access to new molecular architectures that could be of interest in medicinal chemistry, agrochemicals, and materials science. Flow chemistry, in particular, could be a powerful tool for studying the reactivity of organosodium compounds and other reactive intermediates derived from this compound. nih.govnih.govacs.orgresearchgate.netvapourtec.com
The following table presents some hypothetical, unexplored reactions of the dimethoxyacetate moiety that could be the subject of future research.
| Reaction Type | Hypothetical Transformation | Potential Synthetic Utility |
|---|---|---|
| Intramolecular Cyclization | Acid-catalyzed reaction of a dimethoxyacetate derivative to form a lactone. | Synthesis of novel heterocyclic scaffolds. |
| Catalytic Decarbonylation | Transition-metal catalyzed removal of the carboxylate group to generate a dimethoxymethyl radical. | A new method for the formation of C-C bonds. |
| Umpolung Reactivity | Conversion of the acetal to a nucleophilic species for reaction with electrophiles. | Access to α-functionalized carboxylic acids. |
| Domino Reactions | A multi-step reaction sequence initiated by the selective transformation of one of the functional groups. | Rapid construction of complex molecules from a simple starting material. |
Q & A
Q. What are the recommended synthetic routes for Sodium 2,2-dimethoxyacetate, and what reaction conditions optimize yield?
this compound can be synthesized via hydrolysis of methyl 2,2-dimethoxyacetate (CAS 89-91-8) under basic conditions. A typical procedure involves saponification with sodium hydroxide (NaOH) in aqueous methanol, followed by neutralization and crystallization . Key parameters include:
- Temperature control : Maintain 40–60°C to avoid ester decomposition.
- Molar ratios : Use a 1:1.2 molar ratio of ester to NaOH for complete hydrolysis.
- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity (HPLC analysis) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in airtight containers at 0–6°C to prevent hygroscopic degradation .
- Incompatible materials : Avoid contact with strong oxidizing agents (e.g., peroxides) and bases, which may trigger decomposition into carbon/sulfur oxides .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to mitigate exposure risks, as sodium salts of carboxylic acids often exhibit irritant properties .
Q. What spectroscopic methods are suitable for characterizing this compound?
- NMR : NMR (DO) shows characteristic singlet peaks for methoxy groups (δ 3.3–3.5 ppm) and the acetate moiety (δ 1.8–2.0 ppm) .
- FT-IR : Confirm the presence of carboxylate (COO) stretches at 1550–1610 cm and methoxy (C-O-C) at 1100–1250 cm .
- HPLC : Use a C18 column with UV detection (210 nm) to assess purity; retention time ~8–10 min under isocratic conditions (70:30 water:methanol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from:
- Hydration state : Anhydrous vs. hydrated forms exhibit different solubilities. Verify hydration via thermogravimetric analysis (TGA) .
- pH dependence : Solubility increases at alkaline pH due to carboxylate ionization. Perform pH-controlled solubility studies .
- Methodology : Compare shake-flask vs. dynamic light scattering (DLS) approaches to identify experimental artifacts .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?
The electron-withdrawing methoxy groups enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. Key factors include:
- Steric effects : The 2,2-dimethoxy arrangement reduces steric hindrance compared to bulkier substituents, promoting reactivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating reaction rates. Kinetic studies using NMR can map intermediate formation .
Q. How can computational modeling predict this compound’s stability under varying thermal conditions?
- DFT calculations : Use Gaussian or ADF software to compute bond dissociation energies (BDEs) for methoxy and carboxylate groups, identifying thermal degradation thresholds .
- Molecular dynamics (MD) : Simulate decomposition pathways at elevated temperatures (>100°C) to predict hazardous byproducts like sulfur oxides .
- Validation : Cross-reference predictions with experimental TGA/DSC data to refine models .
Methodological Considerations
Q. What protocols mitigate ecological risks during disposal of this compound?
Q. How should researchers design dose-response studies to evaluate acute toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
